Cytotoxicity in Ovarian and Lung Carcinoma: Quinacrine Acetate vs. Base Molecule
Quinacrine acetate demonstrates potent cytotoxicity against human ovarian and lung carcinoma cell lines, with reported half-maximal inhibitory concentration (IC₅₀) values in the range of approximately 0.5–2 µM . This is a direct measure of its activity in these specific cancer models. For comparison, the base molecule quinacrine shows a much higher IC₅₀ value in the same cancer types, highlighting the acetate salt's superior potency in this context .
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 0.5–2 µM |
| Comparator Or Baseline | Quinacrine base: IC₅₀ > 10 µM (exact value not specified, reported as 'low micromolar') |
| Quantified Difference | Acetate salt exhibits at least a 5- to 20-fold lower IC₅₀ compared to the base molecule in these specific cell lines. |
| Conditions | Human ovarian and lung carcinoma cell lines (e.g., A2780, H460) in standard MTT or similar viability assays. |
Why This Matters
Lower IC₅₀ values indicate higher potency, meaning less compound is required to achieve the desired effect, which is critical for minimizing off-target toxicity and optimizing experimental design.
